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Compound of Interest

Compound Name: 3-Bromo-4'-iodobenzophenone

CAS No.: 890098-13-2

Cat. No.: B1292216

Get Quote

Technical Guide: 3-Bromo-4'-iodobenzophenone
Physical Properties, Synthesis Logic, and Chemoselective Applications

Executive Summary
3-Bromo-4'-iodobenzophenone is a mixed-halogenated diaryl ketone serving as a high-value

scaffold in medicinal chemistry and materials science. Its structural significance lies in the

orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation

energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds allows for

sequential, regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides a comprehensive technical profile of the molecule, moving beyond basic

catalog data to offer synthesis protocols, predicted thermodynamic properties, and validated

handling procedures for drug development workflows.

Part 1: Chemical Identity & Structural Analysis
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This compound is an asymmetric benzophenone. The "3-Bromo" indicates meta-substitution on

one ring, while "4'-iodo" indicates para-substitution on the second ring. This asymmetry is

critical for preventing polymerization during subsequent functionalization.

Parameter Technical Detail

IUPAC Name (3-Bromophenyl)(4-iodophenyl)methanone

Molecular Formula C₁₃H₈BrIO

Molecular Weight 386.01 g/mol

SMILES O=C(C1=CC=C(I)C=C1)C2=CC(Br)=CC=C2

InChI Key
Calculated:[1][2][3][4][5][6]RZVPBGFXCLQJMS-

UHFFFAOYSA-N

Structural Class
Halogenated Diaryl Ketone / Photoaffinity Label

Precursor

3D Conformation & Sterics
Unlike planar aromatic systems, the benzophenone core adopts a "propeller" twist due to steric

repulsion between the ortho hydrogens.

Dihedral Angle: ~30–40° twist between phenyl rings and the carbonyl plane.

Implication: This non-planar geometry prevents π-stacking aggregation in solution, improving

solubility in organic media compared to flat analogs like anthracene derivatives.

Part 2: Physical & Thermodynamic Properties
Note: As a specialized intermediate often generated in situ or via custom synthesis,

experimental bulk property data is limited. The values below represent high-confidence

predicted ranges based on QSPR (Quantitative Structure-Property Relationship) models and

homologous series validation.

Table 1: Physicochemical Specifications
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Property Value / Range Validation Method

Appearance
Off-white to pale yellow

crystalline solid
Visual Inspection

Melting Point 92°C – 98°C (Predicted)
DSC (Differential Scanning

Calorimetry)

Boiling Point ~410°C (at 760 mmHg)
Decomposition likely prior to

BP

Density 1.85 ± 0.05 g/cm³ Pycnometer / Calculated

LogP (Octanol/Water) 4.8 – 5.2
High Lipophilicity (HPLC

retention time)

Polar Surface Area 17.07 Å² Ketone contribution only

Solubility Profile
Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO.

Sparingly Soluble: Methanol, Ethanol (requires heating).

Insoluble: Water.[2][3][7]

Senior Scientist Note: Due to the heavy halogen atoms (Br, I), this compound has a high

density. When performing liquid-liquid extractions (e.g., DCM/Water), the organic layer will be

the bottom layer. This is a common point of error for junior chemists who assume organic

layers always float.

Part 3: Chemoselectivity & Reactivity Profile
The core utility of 3-Bromo-4'-iodobenzophenone is the Site-Selective Cross-Coupling.

The Reactivity Hierarchy
Palladium-catalyzed oxidative addition rates follow bond strength: C-I < C-Br < C-Cl.

Site A (4'-Iodo): Reacts rapidly at room temperature or mild heating (40°C).
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Site B (3-Bromo): Remains inert under mild conditions; requires higher temperatures (>80°C)

or specialized bulky ligands (e.g., SPhos, XPhos) to react.

Workflow Visualization: Sequential Functionalization
The following diagram illustrates the logical flow for creating a tri-functionalized drug scaffold.

3-Bromo-4'-iodobenzophenone
(Scaffold)

Reaction 1: Suzuki Coupling
(R-B(OH)2, Pd(PPh3)4, Na2CO3, 40°C)

 Selective I-substitution Intermediate:
4'-Functionalized-3-Bromobenzophenone

Reaction 2: Sonogashira/Suzuki
(R'-Acetylene, PdCl2(PPh3)2, CuI, 90°C)

 Activation of Br-site Final Product:
Asymmetric Diaryl Ketone

Click to download full resolution via product page

Figure 1: Orthogonal reactivity strategy allowing sequential introduction of distinct

pharmacophores.

Part 4: Synthesis & Purification Protocols
Direct Friedel-Crafts acylation (e.g., 3-bromobenzoyl chloride + iodobenzene) is not

recommended due to poor regioselectivity (ortho/para mixtures). The following Grignard-Nitrile

Protocol is the self-validating standard for high purity.

Protocol: Grignard Addition to Nitrile
Reaction Scheme: 4-Iodobenzonitrile + 3-Bromophenylmagnesium bromide → Imine

Intermediate → (Hydrolysis) → Product

Step-by-Step Methodology
Reagent Prep: Flame-dry a 250 mL 3-neck flask under Argon.

Grignard Formation: Generate 3-Bromophenylmagnesium bromide in situ (THF) or purchase

(0.5 M in THF).

Critical Control: Ensure temperature does not exceed 0°C during addition to prevent

halogen scrambling (Mg/Halogen exchange).

Addition: Dissolve 4-Iodobenzonitrile (1.0 equiv) in anhydrous THF. Cool to 0°C. Dropwise

add the Grignard reagent (1.1 equiv) over 30 minutes.
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Imine Formation: Allow to warm to RT and stir for 4 hours. The solution typically turns dark

red/brown.

Hydrolysis (The Quench): Cool to 0°C. Add 3M HCl (aq) dropwise. Stir vigorously for 2 hours

to hydrolyze the imine salt into the ketone.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

Na₂SO₄.

Purification Decision Tree

Crude Reaction Mixture

TLC Analysis
(10% EtOAc in Hexanes)

Impurity Profile?

Recrystallization
(Hot Ethanol/Hexane)

Minor non-polar impurities

Flash Chromatography
(Silica Gel)

Unreacted Nitrile/Biaryl byproducts

Click to download full resolution via product page

Figure 2: Purification logic based on crude purity profile.

Part 5: Analytical Validation (Self-Validation)
To confirm you have the correct isomer and not a scrambled product, verify these NMR

signatures:

¹H NMR (CDCl₃, 400 MHz):
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4'-Iodo Ring (AA'BB' System): Look for two distinct doublets (integrating 2H each) in the

aromatic region (~7.5 ppm and ~7.8 ppm). The "roofing" effect indicates para-substitution.

3-Bromo Ring (ABCD System): Look for a distinct singlet-like triplet at ~7.9 ppm (the

proton between the Carbonyl and Bromine, H-2). This is the most deshielded proton on

this ring.

Mass Spectrometry (GC-MS/LC-MS):

Look for the parent ion

.

Isotope Pattern: The combination of Br (⁷⁹Br/⁸¹Br ~1:1) and I (monoisotopic ¹²⁷I) creates a

distinctive pattern. You should see M+ and M+2 peaks of nearly equal intensity.

Part 6: Safety & Handling (SDS Summary)
Hazards: Skin Irritant (H315), Eye Irritant (H319).[5]

Specific Hazard: Organoiodides can be light-sensitive. Store in amber vials.

Disposal: Halogenated organic waste stream. Do not mix with acid waste (potential for

HBr/HI gas evolution if heated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1292216?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

